

Application Notes: Tracing Glycine Decarboxylation with (¹³C₂, ¹⁵N)Glycine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (~13~C_2_,~15~N)Glycine

Cat. No.: B136935

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycine is a crucial amino acid involved in numerous metabolic processes, including protein synthesis, purine and glutathione biosynthesis, and one-carbon (1C) metabolism. The mitochondrial Glycine Cleavage System (GCS) is a primary catabolic pathway for glycine.^{[1][2]} ^[3] This multi-enzyme complex decarboxylates glycine to produce carbon dioxide (CO₂), ammonia (NH₃), and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate (CH₂-THF).^{[1][2][3]} The GCS is highly active in specific tissues and is increasingly recognized for its role in supporting the proliferation of cancer cells by providing 1C units for nucleotide biosynthesis.^{[4][5]}

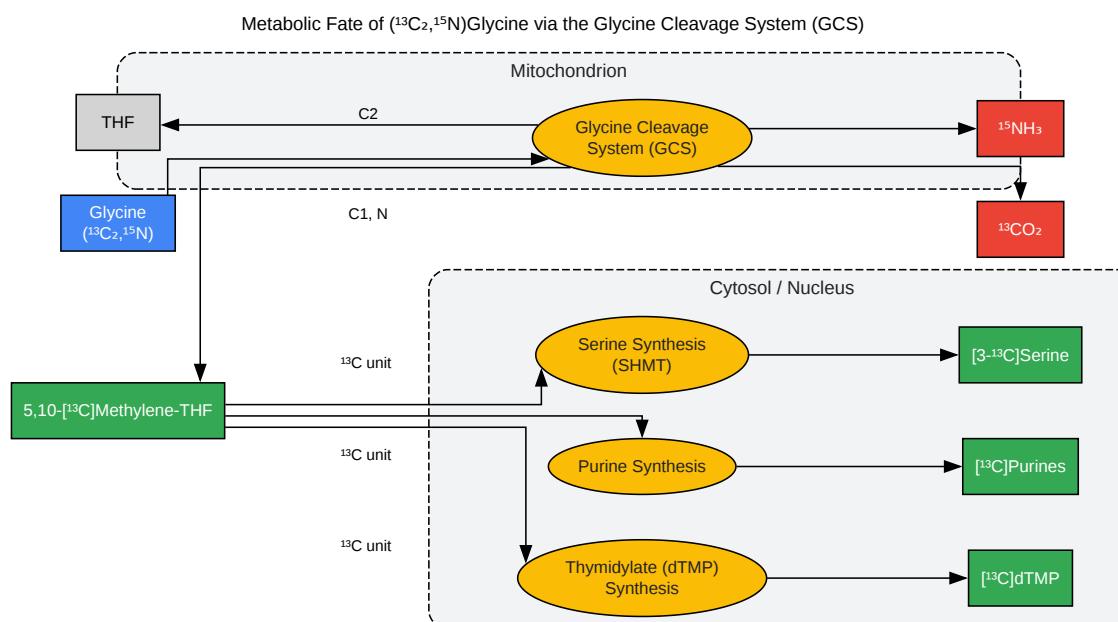
Studying the flux through the GCS is critical for understanding its physiological and pathological roles. (¹³C₂, ¹⁵N)Glycine is a powerful stable isotope tracer that allows for the simultaneous tracking of both the carbon backbone and the amino nitrogen of glycine as it is processed by the GCS and downstream metabolic pathways.

Principle of the Method

When cells or organisms are supplied with (¹³C₂, ¹⁵N)Glycine, the isotopic labels are incorporated into various metabolites. The GCS-mediated decarboxylation of this tracer yields distinct labeled products:

- $^{13}\text{CO}_2$: The carboxyl carbon (C1) of glycine is released as $^{13}\text{CO}_2$. This can be measured in the headspace of cell cultures or in the breath of in vivo subjects to directly quantify the rate of glycine decarboxylation.[1]
- $^{15}\text{NH}_3$: The amino group is released as ^{15}N -labeled ammonia.
- ^{13}C -labeled $\text{CH}_2\text{-THF}$: The alpha-carbon (C2) is transferred to tetrahydrofolate (THF), forming 5,10-[^{13}C]methylene-THF.[1][6] This ^{13}C -labeled one-carbon unit can then be traced into various biosynthetic pathways, including:
 - Serine Synthesis: Serine hydroxymethyltransferase (SHMT) can utilize the ^{13}C -labeled $\text{CH}_2\text{-THF}$ to synthesize [3- ^{13}C]Serine from a molecule of unlabeled glycine or [2,3- $^{13}\text{C}_2$]Serine from another molecule of labeled glycine.[1]
 - Nucleotide Synthesis: The ^{13}C label can be incorporated into the purine ring and thymidylate, providing insight into the contribution of glycine to DNA and RNA synthesis.[2][6]
 - Methionine Cycle: The one-carbon unit can be used for the regeneration of methionine.[2][6]

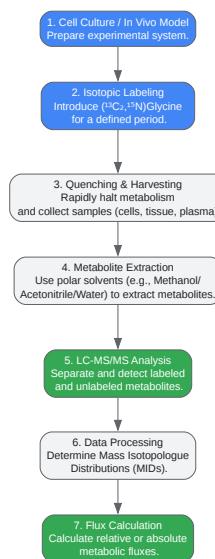
By using Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the mass isotopologue distribution of these downstream metabolites, researchers can quantitatively measure the flux through the GCS and map the metabolic fate of glycine-derived one-carbon units.


Applications

- Quantifying GCS Flux: Directly measuring the rate of glycine catabolism in various cell types, tissues, or whole organisms under different physiological or pathological conditions.[1][3][4]
- Cancer Metabolism Research: Investigating the reliance of cancer cells on glycine as a one-carbon source for proliferation and survival. The GCS is a potential therapeutic target, and this method can be used to screen for inhibitors.[4][5]
- Inborn Errors of Metabolism: Studying disorders related to GCS deficiency, such as non-ketotic hyperglycinemia.[7][8]

- Neuroscience: Elucidating the role of glycine metabolism in the central nervous system, where glycine acts as a neurotransmitter.
- Drug Development: Assessing the on-target and off-target metabolic effects of drugs that may interact with one-carbon metabolism.

Visualizing the Metabolic Pathway and Experimental Workflow


The following diagrams illustrate the metabolic fate of $(^{13}\text{C}_2, ^{15}\text{N})\text{Glycine}$ and a typical experimental workflow for its use in metabolic tracing studies.

[Click to download full resolution via product page](#)

Caption: Metabolic fate of (¹³C₂,¹⁵N)Glycine via the GCS.

General Experimental Workflow for Isotope Tracing

[Click to download full resolution via product page](#)

Caption: A typical workflow for a stable isotope tracing experiment.

Protocols

Protocol 1: In Vitro Labeling of Adherent Cells

This protocol outlines a general procedure for labeling adherent cancer cells to study GCS activity.

Materials:

- (¹³C₂,¹⁵N)Glycine (Cambridge Isotope Laboratories, Inc. or equivalent)
- Cell culture medium deficient in standard (unlabeled) glycine
- Adherent cells of interest (e.g., HCC, breast cancer cell lines)
- 6-well cell culture plates
- 80% Methanol solution, pre-chilled to -80°C
- Phosphate-buffered saline (PBS), ice-cold
- Cell scraper
- Microcentrifuge tubes
- Centrifuge capable of 4°C operation

Procedure:

- Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach ~80% confluence on the day of the experiment. Culture under standard conditions (e.g., 37°C, 5% CO₂).
- Preparation of Labeling Medium: Prepare the experimental medium by supplementing glycine-free medium with a known concentration of (¹³C₂,¹⁵N)Glycine (e.g., the physiological concentration of 0.4 mM). Warm the medium to 37°C.

- Initiation of Labeling:
 - Aspirate the standard culture medium from the wells.
 - Gently wash the cells once with 2 mL of pre-warmed PBS.
 - Aspirate the PBS and add 2 mL of the pre-warmed (¹³C₂,¹⁵N)Glycine labeling medium to each well.
 - Return the plates to the incubator for the desired labeling period (e.g., time points from 1 to 24 hours can be taken to approach isotopic steady-state).
- Metabolism Quenching and Metabolite Extraction:
 - Remove the plates from the incubator and place them on ice.
 - Quickly aspirate the labeling medium.
 - Wash the cell monolayer with 2 mL of ice-cold PBS to remove extracellular metabolites.
 - Aspirate the PBS completely.
 - Add 1 mL of pre-chilled (-80°C) 80% methanol to each well to quench metabolic activity and lyse the cells.
 - Place the plates at -80°C for at least 15 minutes.
- Harvesting:
 - Scrape the plate surface with a cell scraper to detach the cell lysate.
 - Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
 - Centrifuge at >15,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
- Sample Storage:
 - Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube.

- Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
- Store the dried pellets at -80°C until LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of Labeled Metabolites

This is a general guideline. Specific parameters must be optimized for the instrument in use.

Materials:

- Dried metabolite extracts
- LC-MS grade water with 0.1% formic acid (Mobile Phase A)
- LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
- A reverse-phase C18 column suitable for polar metabolite analysis
- A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

- Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 μ L) of an appropriate solvent (e.g., 50:50 Methanol:Water) immediately before analysis. Vortex and centrifuge to pellet any insoluble material.
- LC Separation:
 - Inject a portion of the reconstituted sample (e.g., 5-10 μ L) onto the LC system.
 - Separate metabolites using a gradient elution. For example:
 - 0-2 min: 0% B
 - 2-10 min: Ramp to 95% B
 - 10-15 min: Hold at 95% B
 - 15-20 min: Return to 0% B and re-equilibrate.

- MS Detection:
 - Operate the mass spectrometer in negative ion mode for analyzing organic acids and nucleotides, and positive ion mode for amino acids.
 - Acquire data in full scan mode over a relevant m/z range (e.g., 70-1000 m/z).
 - Use a data-dependent acquisition (DDA) method to acquire MS/MS fragmentation spectra for metabolite identification.
- Data Analysis:
 - Extract ion chromatograms for the expected m/z values of unlabeled and labeled metabolites (see table below).
 - Integrate the peak areas for each isotopologue.
 - Correct for the natural abundance of ¹³C and ¹⁵N isotopes.
 - Calculate the fractional enrichment or Mass Isotopologue Distribution (MID) for each metabolite of interest.

Data Presentation

Table 1: Key Metabolites and Their Expected Mass Isotopologues

The analysis of (¹³C₂,¹⁵N)Glycine tracing experiments focuses on monitoring the incorporation of the heavy isotopes into downstream metabolites. The table below lists the exact masses for the unlabeled (M+0) and key labeled isotopologues.

Metabolite	Chemical Formula	Unlabeled Mass (M+0) [M-H] ⁻	Labeled Isotopologue	Labeled Mass [M-H] ⁻	Label Origin
Glycine	C ₂ H ₅ NO ₂	74.0247	(¹³ C ₂ , ¹⁵ N)Glycine	77.0256	Tracer Input
Serine	C ₃ H ₇ NO ₃	104.0353	[3- ¹³ C]Serine	105.0386	From GCS-derived CH ₂ -THF
Serine	C ₃ H ₇ NO ₃	104.0353	[2,3- ¹³ C ₂ , ¹⁵ N]Serine	107.0426	From (¹³ C ₂ , ¹⁵ N)Glycine + CH ₂ -THF
ATP	C ₁₀ H ₁₆ N ₅ O ₁₃ P ₃	505.9882	[¹⁵ N]ATP	506.9853	From ¹⁵ N of Glycine
ATP	C ₁₀ H ₁₆ N ₅ O ₁₃ P ₃	505.9882	[¹³ C, ¹⁵ N]ATP	507.9892	From C2 and N of Glycine

Table 2: Representative Quantitative Flux Data

This table presents example data synthesized from published studies, illustrating how results from a (¹³C₂,¹⁵N)Glycine tracing experiment might be summarized.[1][3] The data shows metabolic fluxes in a hypothetical cancer cell line compared to a non-cancerous control.

Metabolic Flux Parameter	Control Cells ($\mu\text{mol/g protein/h}$)	Cancer Cells ($\mu\text{mol/g protein/h}$)	Fold Change
Whole Body Glycine Flux	463 ± 55	950 ± 80	2.05
Glycine Decarboxylation (GCS Rate)	190 ± 41	570 ± 65	3.00
Serine Synthesis from Glycine (via SHMT)	193 ± 28	425 ± 50	2.20
Fraction of Serine C3 from Glycine C2	46%	75%	1.63

Values are presented as mean \pm SEM. Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[\[1\]](#)[\[3\]](#) This type of quantitative analysis highlights metabolic reprogramming, such as the upregulation of the GCS pathway in cancer cells to fuel biosynthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-13C2]glycine and [2H3]leucine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-(13)C2]glycine and [(2)H3]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycine decarboxylase maintains mitochondrial protein lipoylation to support tumor growth
- PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycine decarboxylase is an unusual amino acid decarboxylase involved in tumorigenesis
- PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmrservice.com [bmrservice.com]
- 8. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Tracing Glycine Decarboxylation with (¹³C₂,¹⁵N)Glycine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b136935#application-of-13c-2-15n-glycine-in-studying-glycine-decarboxylation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com